
2-Bromo-3,5-dichlorobenzonitrile
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Overview
Description
2-Bromo-3,5-dichlorobenzonitrile (hypothetical structure based on nomenclature) is a halogenated benzonitrile derivative featuring bromine at position 2 and chlorine atoms at positions 3 and 5. Such compounds are typically utilized in organic synthesis, agrochemicals, and pharmaceuticals due to their electronic and steric effects, which influence reactivity and binding interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-3,5-dichlorobenzonitrile can be synthesized through several methods. One common approach involves the bromination of 3,5-dichlorobenzonitrile. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3,5-dichlorobenzonitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitrile group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic substitution: Products include substituted benzonitriles with various functional groups replacing the bromine atom.
Reduction: The primary product is 3,5-dichloroaniline.
Oxidation: Oxidation products may include carboxylic acids or other oxidized derivatives, depending on the reaction conditions
Scientific Research Applications
2-Bromo-3,5-dichlorobenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals, dyes, and materials with specific properties
Mechanism of Action
The mechanism of action of 2-Bromo-3,5-dichlorobenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and chlorine atoms can enhance its binding affinity and selectivity for certain targets, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
Bromo-Hydroxybenzonitriles ()
Key Compounds :
- 2-Bromo-5-hydroxybenzonitrile (CAS: 189680-06-6)
- 4-Bromo-2-hydroxybenzonitrile (CAS: 288067-35-6)
Comparison :
Property | 2-Bromo-5-hydroxybenzonitrile | 4-Bromo-2-hydroxybenzonitrile | Inferred for 2-Bromo-3,5-dichlorobenzonitrile |
---|---|---|---|
Molecular Formula | C₇H₄BrNO | C₇H₄BrNO | C₇H₂BrCl₂N |
Substituents | Br (C2), OH (C5) | Br (C4), OH (C2) | Br (C2), Cl (C3, C5) |
Purity | >95.0% (HPLC) | >95.0% (HPLC) | Likely high (analogous synthesis routes) |
Price (1g) | JPY 5,500 | JPY 6,500 | Higher (due to additional Cl atoms) |
Key Findings :
- The hydroxyl group in these analogs increases polarity and solubility in polar solvents compared to this compound, which lacks hydroxyl moieties.
- The dichloro substitution in the target compound likely enhances lipophilicity, making it more suitable for non-aqueous reactions or membrane penetration in biological systems .
Bromo-Difluorobenzonitrile ()
Key Compound :
Comparison :
Property | 5-Bromo-2,3-difluorobenzonitrile | This compound |
---|---|---|
Halogen Substituents | F (C2, C3), Br (C5) | Cl (C3, C5), Br (C2) |
Molecular Weight | ~214 g/mol (estimated) | ~255.3 g/mol (calculated) |
Pharmacokinetics (e.g., BBB Permeability) | High (fluorine enhances permeability) | Likely lower (Cl atoms increase molecular weight) |
Key Findings :
- Fluorine’s electronegativity in the difluoro analog may increase metabolic stability and bioavailability compared to the dichloro derivative.
- The dichloro compound’s higher molecular weight and larger halogen atoms may reduce blood-brain barrier (BBB) penetration but improve thermal stability .
Nitro and Methoxy Derivatives ()
Key Compounds :
- 2-Bromo-3:5-dinitrobenzoyl chloride (m.p. 109°C)
- 2-Bromo-3:4-dimethoxybenzaldehyde (m.p. 86°C)
Comparison :
Property | Nitro/Methoxy Derivatives | This compound |
---|---|---|
Functional Groups | NO₂, OMe | CN, Cl, Br |
Melting Point | 74–216°C (nitro derivatives) | Likely >150°C (higher halogen content) |
Reactivity | High (nitro groups are electron-withdrawing) | Moderate (Cl and Br are moderately electron-withdrawing) |
Key Findings :
- Nitro derivatives exhibit higher reactivity in electrophilic substitutions due to strong electron-withdrawing effects, whereas the dichlorobenzonitrile may show balanced reactivity for nucleophilic aromatic substitution .
Benzohydrazide Analogs ()
Key Compound :
- 3-Bromo-N-(3,5-dichloro-2-hydroxybenzylidene)benzohydrazide (Crystal structure reported)
Comparison :
Property | Benzohydrazide Derivative | This compound |
---|---|---|
Functional Groups | Hydrazide, OH | Nitrile, Cl, Br |
Hydrogen Bonding | Extensive (due to OH and NH) | Limited (no H-bond donors) |
Solubility | Higher in polar solvents | Lower (apolar nitrile group) |
Key Findings :
- The hydrazide derivative’s hydrogen-bonding capacity enhances crystallinity and solubility in polar media, whereas the nitrile group in the target compound may favor organic solvents .
Structural and Functional Impact :
- Electron Effects : Chlorine and bromine in this compound provide moderate electron-withdrawing effects, making it less reactive than nitro analogs but more reactive than methoxy derivatives.
- Physicochemical Properties : Higher molecular weight and lipophilicity compared to hydroxy- or fluoro-substituted analogs suggest distinct applications in material science or hydrophobic drug design.
- Commercial Viability : Pricing trends from suggest dichloro derivatives may be costlier due to synthesis complexity, but their stability could justify use in industrial processes.
Limitations : Direct data on this compound is absent in the evidence; conclusions are extrapolated from structural analogs. Further experimental studies are recommended to validate inferred properties.
Biological Activity
2-Bromo-3,5-dichlorobenzonitrile (BDCB) is a halogenated aromatic compound with potential biological activities that have garnered interest in medicinal chemistry and biological research. This article explores its biological properties, mechanisms of action, and applications based on diverse sources.
Chemical Structure and Properties
This compound has the molecular formula C7H2BrCl2N and a molecular weight of 250.9 g/mol. The compound features a benzene ring substituted with bromine and chlorine atoms at the 2 and 5 positions, respectively, along with a nitrile group at the 3 position. This unique arrangement influences its reactivity and biological interactions.
Antimicrobial Properties
BDCB has been investigated for its antimicrobial activity against various pathogens. Preliminary studies indicate that compounds with similar structures exhibit activity against certain bacterial strains. Although specific data on BDCB's efficacy is limited, its structural analogs demonstrate potential as antimicrobial agents.
Anticancer Activity
Research into the anticancer properties of BDCB is ongoing. The presence of halogen substituents can enhance the compound's binding affinity to specific cellular targets, potentially leading to the inhibition of tumor growth. For instance, studies on related compounds have shown that halogenated benzonitriles can induce apoptosis in cancer cells through various mechanisms .
The mechanism by which BDCB exerts its biological effects likely involves interaction with molecular targets such as enzymes or receptors. The halogen atoms may enhance the compound's lipophilicity, facilitating better membrane permeability and target engagement. This can lead to the modulation of signaling pathways associated with cell proliferation and apoptosis .
Study on Amoebicidal Activity
In a study examining the amoebicidal effects of related compounds, it was found that 2,6-dichlorobenzonitrile (DCB), a structural analog, was effective in blocking the encystation of Acanthamoeba, thus enhancing amoebicidal activity when combined with certain disinfectants. While this study does not directly involve BDCB, it illustrates the potential for similar compounds to influence amoebicidal activity positively .
Comparison with Similar Compounds
The biological activity of BDCB can be contrasted with that of structurally similar compounds:
Compound Name | CAS Number | Unique Features |
---|---|---|
3-Bromo-2-chlorobenzonitrile | 914250-82-1 | Similar halogen substitutions but different positions. |
4-Bromo-2,6-dichlorobenzonitrile | 99835-27-5 | Additional chlorine substituent at different positions. |
6-Amino-2-bromo-3-chlorobenzonitrile | 1934421-15-4 | Contains an amino group which alters reactivity. |
This table highlights how variations in substitution patterns can affect the biological properties and reactivity of these compounds.
Properties
CAS No. |
1160574-39-9 |
---|---|
Molecular Formula |
C7H2BrCl2N |
Molecular Weight |
250.90 g/mol |
IUPAC Name |
2-bromo-3,5-dichlorobenzonitrile |
InChI |
InChI=1S/C7H2BrCl2N/c8-7-4(3-11)1-5(9)2-6(7)10/h1-2H |
InChI Key |
WFUAPOVDTWFIDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)Br)Cl)Cl |
Origin of Product |
United States |
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